molecular formula C9H8Br2O4 B1598512 Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate CAS No. 715-33-3

Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

Cat. No.: B1598512
CAS No.: 715-33-3
M. Wt: 339.96 g/mol
InChI Key: OKALYLLBFOYLQB-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is an organic compound with the molecular formula C9H8Br2O4 It is a derivative of benzoic acid, featuring bromine atoms at the 3 and 5 positions, hydroxyl groups at the 2 and 4 positions, and a methyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate typically involves the bromination of 2,4-dihydroxy-6-methylbenzoic acid followed by esterification. The bromination is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting dibromo compound is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification steps are carefully monitored to maintain consistency and quality of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the bromine atoms can be achieved using reagents such as zinc in acetic acid, resulting in the formation of the corresponding debrominated compound.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc in acetic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Debrominated compounds.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2,4-dihydroxy-6-methylbenzoic acid: Lacks the bromine atoms and ester group.

    3,5-dibromo-2,4-dihydroxybenzoic acid: Similar structure but without the methyl group.

Uniqueness: Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The methyl ester group also enhances its solubility and stability compared to similar compounds.

Properties

IUPAC Name

methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O4/c1-3-4(9(14)15-2)7(12)6(11)8(13)5(3)10/h12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKALYLLBFOYLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399548
Record name methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

715-33-3
Record name methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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